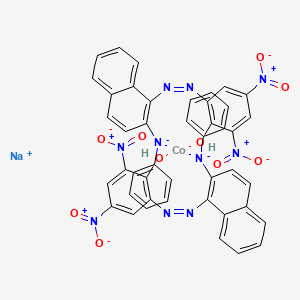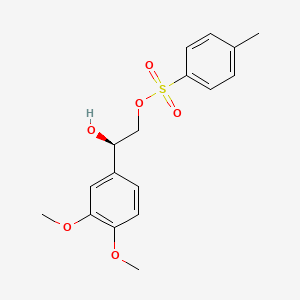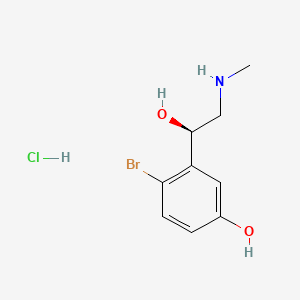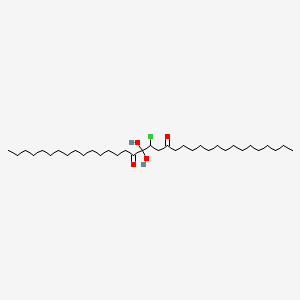
1-Deshidroaldosterona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dehydro Aldosterone, also known as Aldosterone, is a hormone secreted by the adrenal cortex that regulates electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium . It has a molecular formula of C21H28O5 .
Synthesis Analysis
Aldosterone is created from cholesterol within the zona glomerulosa of the adrenal glands. Cholesterol interacts sequentially with the enzymes 3-beta-hydroxysteroid dehydrogenase, 21-alpha-hydroxylase, 11-beta-hydroxylase, and steroid 18-hydroxylase (also called aldosterone synthase) to produce 11-beta, 21-dihydroxy-3, 20-dioxopregn-4-en-18-al (aldosterone) .Molecular Structure Analysis
The molecular structure of 1-Dehydro Aldosterone is characterized by a molecular weight of 360.4 g/mol. It has a complexity of 695 and a topological polar surface area of 94.8 Ų .Chemical Reactions Analysis
Aldosterone’s production is regulated at two critical enzyme steps: (1) early in its biosynthetic pathway (the conversion of cholesterol to pregnenolone cholesterol side chain cleavage enzyme) and (2) late (the conversion of corticosterone to aldosterone by aldosterone synthase) .Physical and Chemical Properties Analysis
1-Dehydro Aldosterone has a molecular weight of 360.4 g/mol, an XLogP3 of 0.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .Aplicaciones Científicas De Investigación
Sistema Cardiovascular
La aldosterona, una hormona vital del cuerpo humano, tiene diversos papeles fisiopatológicos. El exceso de aldosterona, también conocido como aldosteronismo primario, es la causa secundaria más común de hipertensión . Estas alteraciones pueden resultar en enfermedad de la arteria coronaria, incluyendo isquemia e infarto de miocardio, hipertrofia ventricular izquierda, insuficiencia cardíaca, fibrilación auricular .
Sistema Renal
El exceso de aldosterona puede conducir a alteraciones metabólicas y otras fisiopatológicas dañinas, así como causar efectos inflamatorios, oxidativos y fibróticos en el riñón . Esto puede resultar en enfermedad renal crónica .
Sistemas Metabólicos
El exceso de aldosterona puede conducir a alteraciones metabólicas dañinas . Se asocia con alteraciones metabólicas, como la intolerancia a la insulina y la obesidad .
Sistema Vascular
El tratamiento con aldosterona de las células musculares lisas vasculares cultivadas aumenta la degradación proteasómica del sustrato 1 del receptor de insulina (IRS-1) y atenúa la fosforilación inducida por insulina de Akt y la captación de glucosa .
Trombosis
Hallazgos recientes relacionados con el papel de la aldosterona en la trombosis .
Fibrilación Auricular
Se ha encontrado que la aldosterona tiene un papel en la fibrilación auricular .
Mecanismo De Acción
Target of Action
The primary target of 1-Dehydro Aldosterone, similar to Aldosterone, is the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance .
Mode of Action
1-Dehydro Aldosterone, like Aldosterone, interacts with its targets by increasing the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium . It also activates their basolateral Na+/K+ pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the Na+ ions to the outside .
Biochemical Pathways
Aldosterone is synthesized from cholesterol by a series of specific enzymatic reactions in the zona glomerulosa of the adrenal cortex . The final steps are catalyzed by the aldosterone synthase (encoded by CYP11B2) . Aldosterone’s production is regulated at two critical enzyme steps: (1) early in its biosynthetic pathway (the conversion of cholesterol to pregnenolone cholesterol side chain cleavage enzyme) and (2) late (the conversion of corticosterone to aldosterone by aldosterone synthase) .
Pharmacokinetics
The concentration of plasma Baxdrostat declined in an apparent biphasic manner with a half-life of 26 to 31 hours .
Result of Action
The action of 1-Dehydro Aldosterone results in the reabsorption of sodium (Na+) ions and water into the blood, and the secretion of potassium (K+) ions into the urine . It also stimulates H+ secretion by intercalated cells in the collecting duct, regulating plasma bicarbonate (HCO3−) levels and its acid/base balance .
Action Environment
The action of 1-Dehydro Aldosterone can be influenced by various factors. For instance, aldosterone’s production is modified by angiotensin II (AngII), the end-product of the renin-angiotensin system (RAS), and potassium . Acth, neural mediators, and natriuretic factors also contribute at least over the short run . Furthermore, it has been suggested that G protein-coupled estrogen receptor-1 (GPER-1) mediates some aldosterone-induced rapid effects in several tissues .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1-Dehydro Aldosterone interacts with various enzymes, proteins, and other biomolecules. It is synthesized in the adrenal zona glomerulosa and binds to specific mineralocorticoid receptors located in the cytosol of target epithelial cells . The resulting steroid receptor complex translocates to the cell nucleus, modulating gene expression and translation of specific ‘aldosterone-induced’ proteins that regulate electrolyte and fluid balance .
Cellular Effects
1-Dehydro Aldosterone has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to increase sodium influx in vascular smooth muscle cells, an effect dependent on sodium-hydrogen exchanger and independent of mineralocorticoid receptor signaling .
Molecular Mechanism
The molecular mechanism of 1-Dehydro Aldosterone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates electrogenic sodium transport by increasing the apical membrane targeting of the epithelial sodium channel (ENaC). A serine-threonine kinase, SGK, is an aldosterone-regulated gene central to this process .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, the effects of 1-Dehydro Aldosterone may change. For instance, it has been observed that hypokalemia and plasma aldosterone concentration decreased over time in patients with primary aldosteronism .
Dosage Effects in Animal Models
In animal models, the effects of 1-Dehydro Aldosterone vary with different dosages . For instance, in a double-transgenic rat model, 1-Dehydro Aldosterone dose-dependently blocked increases in aldosterone, preventing the development of cardiac and renal functional abnormalities .
Metabolic Pathways
1-Dehydro Aldosterone is involved in several metabolic pathways. It is synthesized from cholesterol via a series of enzymatic reactions, with key steps regulated by angiotensin II, extracellular potassium levels, and adrenocorticotropic hormone .
Transport and Distribution
1-Dehydro Aldosterone is transported and distributed within cells and tissues. It acts in multiple tissues to regulate blood pressure, extracellular fluid volume, and ion concentrations . Its actions take place in epithelial tissues of the kidney and colon as well as non-epithelial tissues such as the brain and cardiovascular system .
Subcellular Localization
Aldosterone, from which 1-Dehydro Aldosterone is derived, is known to bind to specific mineralocorticoid receptors located in the cytosol of target epithelial cells . The resulting steroid receptor complex then translocates to the cell nucleus, modulating gene expression .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Dehydro Aldosterone involves a series of chemical reactions that convert starting materials into the final product. The key steps include the oxidation of aldosterone, followed by the removal of a hydrogen atom to form the double bond. The final step involves the reduction of the ketone group to form the alcohol functional group.", "Starting Materials": [ "Aldosterone", "Oxidizing agent (e.g. potassium permanganate, chromium trioxide)", "Dehydrating agent (e.g. sulfuric acid, phosphorus pentoxide)", "Reducing agent (e.g. sodium borohydride, lithium aluminum hydride)" ], "Reaction": [ "Oxidation of aldosterone using an oxidizing agent to form 1,2-diketone aldosterone", "Dehydration of 1,2-diketone aldosterone using a dehydrating agent to form 1-Dehydro Aldosterone", "Reduction of the ketone group in 1-Dehydro Aldosterone using a reducing agent to form 1-Dehydro Aldosterone alcohol" ] } | |
Número CAS |
76959-24-5 |
Fórmula molecular |
C21H28O5 |
Peso molecular |
360.45 |
Nombre IUPAC |
(8S,9R,10R,11S,13R,14R,17S)-11-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h6-8,14-17,19,22-23,25H,2-5,9-11H2,1H3/t14-,15+,16+,17-,19-,20-,21+/m0/s1 |
Clave InChI |
NQRIKQLQQGVSIZ-ZPRQWLIFSA-N |
SMILES |
CC12C=CC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)CO)O |
Sinónimos |
(11β)-11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al; Δ1-Aldosterone; 11β,21-Dihydroxy-3,20-dioxopregna-1,4-dien-18-al; 1-Dehydroaldosterone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)
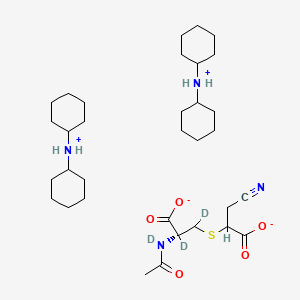
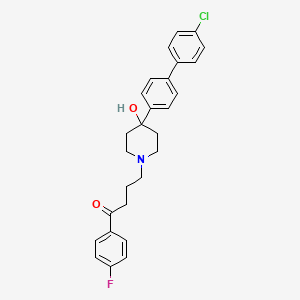


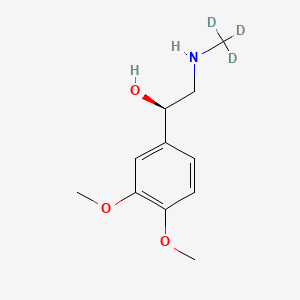

![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B589684.png)
